molecular formula C12H8N2O2S B1530568 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione CAS No. 1258841-00-7

2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione

Cat. No.: B1530568
CAS No.: 1258841-00-7
M. Wt: 244.27 g/mol
InChI Key: RFBOROPIUFIAFL-UHFFFAOYSA-N
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Description

2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione is a useful research compound. Its molecular formula is C12H8N2O2S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Cellular Effects

The effects of 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving dopamine receptors . This interaction can lead to changes in gene expression and cellular metabolism, potentially impacting cell function and behavior. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in treating neurodegenerative diseases such as Alzheimer’s .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the dopamine receptor D2, modulating its activity and influencing neurotransmission . This binding interaction involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-receptor complex. Additionally, the compound’s ability to inhibit enzyme activity, such as β-amyloid protein aggregation, further highlights its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate dopamine receptor activity without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

2-(3-methyl-1,2-thiazol-5-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c1-7-6-10(17-13-7)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBOROPIUFIAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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